molecular formula C10H12ClN3 B8362148 1-(4-chlorobutyl)-1H-benzotriazole

1-(4-chlorobutyl)-1H-benzotriazole

Cat. No.: B8362148
M. Wt: 209.67 g/mol
InChI Key: HXMQHYGCIZNUNW-UHFFFAOYSA-N
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Description

1-(4-chlorobutyl)-1H-benzotriazole is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

1-(4-chlorobutyl)benzotriazole

InChI

InChI=1S/C10H12ClN3/c11-7-3-4-8-14-10-6-2-1-5-9(10)12-13-14/h1-2,5-6H,3-4,7-8H2

InChI Key

HXMQHYGCIZNUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzotriazole (11.9 g, 0.10 mol) is dissolved into 100 ml of 30% wt. sodium hydroxide, 4-chlorobromobutane (34.3 g, 0.20 mol), tetrabutyl ammonium bromide (0.8 g) are added, and mixed for 5 min. The reaction solution is gradually heated to 60° C., stirred for reaction for 2 hours. Then the reaction solution was cooled down to ambient temperature, 100 ml of dichloromethane was added for extraction and liquid separation. To the aqueous phase, 100 of dichloromethane was added for extraction. Organic phases were mixed, washed with 100 ml of saturated saline. Liquid was separated, and organic phase was evaporated to dryness to produce oily product. Oily products were separated and purified by chromatography with neutral Al2O3, and eluted with dichlormethane to produce 17.0 g of 1-(4-chlorobutyl)-1H-benzotriazole, with a yield of 81.0%.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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